N'-hydroxyfuran-2-carboximidamide

Physicochemical profiling LogP Lead optimization

N'-Hydroxyfuran-2-carboximidamide (CAS 1236839-88-5) is a furan-based hydroxyamidine (amidoxime) building block specifically differentiated from thiophene, pyrrole, or non-heterocyclic amidoxime analogs by its oxygen-mediated heme-iron coordination geometry, markedly higher hydrophilicity (XLogP3 0.1 vs. ~0.42–2.63 for thiophene analogs), and distinct CYP450 metabolic liability. These orthogonal differences make the furan scaffold irreplaceable for IDO1, NOS, and NQO2 inhibitor programs—SAR trends and ADMET predictions from non-furan analogs cannot be reliably extrapolated. The hydroxyamidine moiety provides the essential heme-binding pharmacophore validated by epacadostat (IDO1 IC₅₀ = 10 nM). The free-base form (≥95% purity) is recommended for parallel library synthesis; the hydrochloride salt (CAS 154346-10-8) is available for co-crystallization trials requiring enhanced aqueous solubility. Sourcing this specific scaffold is mandatory for programs targeting heme-dependent enzymes or leveraging PDB structures 9MWJ/9MWT for structure-based NOS inhibitor design.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 1236839-88-5
Cat. No. B3024075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxyfuran-2-carboximidamide
CAS1236839-88-5
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=NO)N
InChIInChI=1S/C5H6N2O2/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7)
InChIKeyBYRPNZFONPLHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Hydroxyfuran-2-carboximidamide (CAS 1236839-88-5): Procurement-Grade Physicochemical and Pharmacophore Profile


N'-Hydroxyfuran-2-carboximidamide (CAS 1236839-88-5; also registered as CAS 50892-99-4) is a low-molecular-weight (126.11 g/mol) furan-based hydroxyamidine (amidoxime) building block with the molecular formula C₅H₆N₂O₂ [1]. The compound features a hydroxyamidine moiety (–C(=NOH)NH₂) appended to the 2-position of a furan ring, providing a distinctive hydrogen-bonding profile: 2 H-bond donors, 3 H-bond acceptors, and a computed XLogP3 of 0.1, indicating balanced hydrophilicity [2]. The hydroxyamidine group is a recognized pharmacophore for heme-iron coordination in enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and nitric oxide synthase (NOS), placing this scaffold within the same chemical space as clinical-stage IDO1 inhibitors like epacadostat [3]. The compound is commercially available from multiple suppliers (Hit2Lead, Enamine, MolCore, Biosynth) in free-base form (purity ≥95%) and as the hydrochloride salt (CAS 154346-10-8) for enhanced aqueous solubility .

Why N'-Hydroxyfuran-2-carboximidamide Cannot Be Interchanged with Generic Amidoxime or Heterocyclic Analogs


The hydroxyamidine (amidoxime) chemotype spans multiple heterocyclic cores, yet substitution of the furan ring with thiophene, pyrrole, or non-heterocyclic scaffolds alters three critical procurement-relevant parameters simultaneously: (i) iron-chelation geometry at heme-containing targets (IDO1, NOS), where the oxygen atom in furan versus sulfur in thiophene changes the electron density and coordination bond angle at the heme iron [1]; (ii) physicochemical properties—the furan analog (XLogP3 = 0.1) is markedly more hydrophilic than the thiophene analog (XLogP3 ≈ 0.42–2.63 for the non-hydroxylated form), affecting solubility, permeability, and formulation behavior [2]; and (iii) metabolic liability, as furan rings are susceptible to cytochrome P450-mediated epoxidation leading to mechanism-based inactivation, whereas thiophene rings follow distinct oxidative pathways [3]. These orthogonal differences mean that screening data, SAR trends, and ADMET predictions obtained with one heterocyclic amidoxime cannot be reliably extrapolated to another. For procurement decisions in medicinal chemistry programs targeting IDO1, NOS, or NQO2, the specific furan-hydroxyamidine scaffold must be sourced and evaluated independently.

N'-Hydroxyfuran-2-carboximidamide: Quantified Differentiation Evidence Against Comparator Chemotypes


Hydrophilicity Advantage: Furan-Hydroxyamidine (XLogP3 = 0.1) vs. Thiophene and Pyrrole Analogs

N'-Hydroxyfuran-2-carboximidamide exhibits a computed partition coefficient (XLogP3) of 0.1 [1], placing it substantially below the thiophene analog 2-thiophenecarboximidamide hydrochloride, which reports LogP values ranging from 0.42 to 2.63 across authoritative databases [2], and below the typical LogP range preferred for oral bioavailability (1–3). This ~0.3–2.5 log unit difference translates to an approximately 2- to 300-fold difference in lipid–water partitioning, directly impacting aqueous solubility, permeability, and formulation strategy. The pyrrole analog (N'-hydroxy-1H-pyrrole-2-carboximidamide, MW 125.13) lacks an oxygen heteroatom in the ring, eliminating the hydrogen-bond acceptor capacity of the furan oxygen and altering the solvation free energy [3].

Physicochemical profiling LogP Lead optimization

IDO1 Pharmacophore Validation: Hydroxyamidine-Furan as Privileged Heme-Iron Chelation Scaffold

The N'-hydroxyamidine functional group is a validated pharmacophore for potent, competitive inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) through direct coordination to the heme iron in the enzyme active site [1]. The clinical candidate epacadostat (INCB-24360) uses an N-hydroxyamidine moiety to achieve IDO1 IC₅₀ = 10 nM in cell-based assays [2]. A series of novel hydroxyamidine derivatives (compounds 13–15, 18) were identified as potent, selective IDO1 inhibitors (best enzymatic IC₅₀ = 51 nM for compound 1 with thiazole substitution) [3]. The furan-hydroxyamidine scaffold serves as the minimal pharmacophoric building block: the hydroxyamidine chelates heme iron, while the furan heterocycle provides the appropriate spatial orientation and electronic properties for binding pocket complementarity. Replacing furan with thiophene or oxazole in the NQO2 inhibitor series resulted in uniformly lower inhibitory activity, demonstrating heterocycle-dependent potency [4].

IDO1 inhibition Cancer immunotherapy Heme coordination

Antibacterial Activity: Furan-Hydroxyamidine Preferentially Targets Gram-Positive Organisms Including MRSA

N'-Hydroxyfuran-2-carboximidamide (CAS 50892-99-4) is documented as an antibacterial agent that inhibits bacterial growth by binding to the 50S ribosomal subunit . The compound has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens, while showing no activity against acid-fast bacteria such as Mycobacterium tuberculosis or Mycobacterium avium complex . This Gram-positive selective spectrum differentiates it from broad-spectrum hydroxyamidine antibacterial agents described in the patent literature (US7148259, US6780858), which claim activity against both Gram-positive and Gram-negative species [1]. The furan scaffold is also distinct from the bis-amidinophenyl-furan class (e.g., furamidine / DB75) used as antiparasitic DNA minor-groove binders, where the bis-cationic structure drives a fundamentally different mechanism (DNA binding vs. ribosomal inhibition) [2].

Antibacterial MRSA 50S ribosomal subunit

Hydrochloride Salt Form: Solubility Enhancement for In Vitro and In Vivo Assay Compatibility

The hydrochloride salt of N'-hydroxyfuran-2-carboximidamide (CAS 154346-10-8, MW 162.57) is commercially available as a solid with ≥95% purity, providing enhanced aqueous solubility compared to the free-base form (CAS 1236839-88-5, MW 126.11) . The salt form increases the molecular weight by ~29% (from 126 to 163 g/mol) and adds one hydrogen-bond donor (from 2 to 3 HBD), altering physicochemical properties relevant to assay preparation [1]. The free base is predominantly supplied as the (Z)-stereoisomer, which is the thermodynamically favored configuration for hydroxyamidines and the active configuration for heme-iron coordination . For procurement, the availability of both forms enables flexible experimental design: the hydrochloride salt for direct dissolution in aqueous buffers and the free base for organic-phase reactions or when counterion-free material is required.

Salt selection Aqueous solubility Formulation

PDB Structural Evidence: Furan-2-Carboximidamide Moiety Engages Heme Iron in Neuronal and Endothelial NOS

X-ray crystal structures of elaborated furan-2-carboximidamide derivatives bound to rat neuronal nitric oxide synthase (nNOS) and human endothelial NOS (eNOS) heme domains have been deposited in the Protein Data Bank with resolutions of 1.98–2.00 Å [1]. Structures 9MWJ (rat nNOS R349A mutant, resolution 1.98 Å), 9MWK, and 9MWT (human eNOS) demonstrate that the furan-2-carboximidamide moiety engages the heme iron in the NOS active site, validating the scaffold's capacity for heme coordination beyond the IDO1 system [2]. The associated publication (Awasthi et al., 2026, J. Med. Chem. 69: 2310–2329) describes these as new inhibitors of nNOS for melanoma treatment [3]. This structural evidence provides atomic-level confirmation that the furan-carboximidamide core—of which N'-hydroxyfuran-2-carboximidamide is the minimal parent scaffold—is a productive heme-iron ligand across multiple enzyme families.

Nitric oxide synthase X-ray crystallography Heme coordination

NQO2 Inhibitor SAR: Furan-Amidine Scaffold Superior to Heterocycle-Replaced and Amidoxime Analogs

Alnabulsi et al. (2018) systematically evaluated analogues of furan-amidines as inhibitors of NRH:quinone oxidoreductase 2 (NQO2), a target implicated in cancer chemotherapy and malaria [1]. The study replaced the furan ring with imidazole, N-methylimidazole, oxazole, and thiophene, and also substituted the amidine group with imidate, reversed amidine, N-arylamide, and amidoxime. Key finding: the amidoxime analogue (structurally related to N'-hydroxyfuran-2-carboximidamide) showed lower NQO2 inhibitory activity than the parent furan-amidine, confirming that the amidine-to-amidoxime switch is detrimental for NQO2 potency even though it improves solubility and reduces basicity [2]. Meanwhile, an oxazole-amidine analogue inhibited Plasmodium falciparum growth with IC₅₀ = 0.3 μM, demonstrating that heterocycle identity modulates anti-parasitic activity independently of enzyme inhibition [3].

NQO2 inhibition Cancer chemotherapy Malaria

Optimal Procurement and Application Scenarios for N'-Hydroxyfuran-2-carboximidamide Based on Evidence


Focused IDO1 Inhibitor Library Synthesis in Cancer Immunotherapy Programs

Procure the free-base form (CAS 1236839-88-5, purity ≥95%) as the starting building block for parallel synthesis of hydroxyamidine-based IDO1 inhibitor libraries. The scaffold's hydroxyamidine moiety provides the essential heme-iron coordination pharmacophore validated by epacadostat (IDO1 IC₅₀ = 10 nM) and optimized hydroxyamidine derivatives (enzymatic IC₅₀ = 51 nM for the most potent analog) [1]. Derivatization at the furan 5-position or via the amidine nitrogen enables rapid SAR exploration while maintaining the core heme-binding functionality. The low XLogP3 (0.1) ensures good aqueous solubility for biochemical assay compatibility. The extensive patent landscape (Incyte US8951536, claiming N-hydroxyamidinoheterocycles as IDO1 modulators) provides freedom-to-operate clarity when the scaffold is used as a research tool [2].

NOS Inhibitor Hit-to-Lead Optimization with Structural Guidance

Leverage PDB structures 9MWJ (rat nNOS, 1.98 Å) and 9MWT (human eNOS) as structural templates for structure-based design of NOS inhibitors targeting melanoma [3]. The crystal structures reveal the binding pose of elaborated furan-2-carboximidamide derivatives in the NOS heme domain, enabling rational modification of the parent N'-hydroxyfuran-2-carboximidamide scaffold. The hydrochloride salt (CAS 154346-10-8) is recommended for co-crystallization trials and biochemical assays due to its enhanced aqueous solubility .

Gram-Positive Selective Antibacterial Discovery with Reduced Microbiome Liability Risk

Utilize N'-hydroxyfuran-2-carboximidamide as a Gram-positive-selective antibacterial starting point with documented activity against MRSA and C. perfringens, and confirmed inactivity against M. tuberculosis and M. avium complex . The 50S ribosomal subunit mechanism of action distinguishes it from DNA-targeting bis-amidinophenyl-furans such as furamidine/DB75, offering a complementary mode of action for combination therapy approaches . The narrower antibacterial spectrum relative to broad-spectrum hydroxyamidine patent class compounds (US7148259) suggests potentially lower gut microbiome disruption [4].

NQO2 Inhibitor Program Seeking Solubility-Optimized Starting Points

Procure the furan-hydroxyamidine scaffold (amidoxime form) when NQO2 inhibitor programs prioritize solubility and reduced basicity over maximum target potency. The Alnabulsi et al. (2018) SAR study demonstrated that the amidoxime modification reduces NQO2 inhibitory activity relative to the parent furan-amidine, but improves physicochemical properties (solubility, basicity) critical for downstream ADMET optimization [5]. For programs targeting both NQO2 and Plasmodium, consider hybrid strategies that combine the furan-hydroxyamidine core with oxazole substitution based on the anti-plasmodial activity (IC₅₀ = 0.3 μM) of the oxazole-amidine analogue [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N'-hydroxyfuran-2-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.